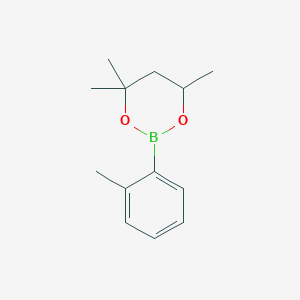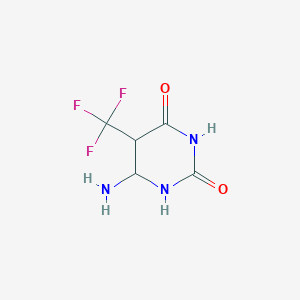
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione” is a diazinane derivative. Diazinanes are six-membered cyclic compounds containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to influence the chemical and physical properties of molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 6-amino-5-carboxamidouracils have been synthesized through condensation reactions of 5,6-diaminouracil derivatives and various carboxylic acids .Applications De Recherche Scientifique
Synthesis and Characterization of New Compounds
- Bardovskyi et al. (2020) explored the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones, showing that these compounds are potential precursors for drug-like molecules (Bardovskyi, Grytsai, Ronco, & Benhida, 2020).
Development of Pharmaceutical Agents
- Fadeyi and Okoro (2008) demonstrated a simple synthesis of compounds that serve as highly functionalized reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group, which are important in pharmaceutical development (Fadeyi & Okoro, 2008).
Ring Contraction and Scaffold Development
- Antolak et al. (2014) discussed the synthesis of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones and their ring contraction to quinolone-2,4-diones, providing efficient entry to a drug scaffold (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Solid-Phase Synthesis Techniques
- Caroen et al. (2016) reported a solid-phase synthesis procedure for parallel preparation of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones, demonstrating advancements in synthetic techniques (Caroen, Clemmen, Kámán, Backaert, Goeman, Fülöp, & Eycken, 2016).
Polymerization and Drug Delivery Applications
- Göppert et al. (2022) synthesized a poly(ester amide) homopolymer via ring-opening polymerization, highlighting its potential as a drug delivery vehicle (Göppert, Dirauf, Liebing, Weber, & Schubert, 2022).
Efficient Peptide Synthesis
- Zhang et al. (2015) demonstrated the use of a hypervalent iodine(III) reagent for efficient synthesis of peptides, including the pentapeptide leu-enkephalin (Zhang, Liu, Sun, & Tian, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione are currently unknown
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Analyse Biochimique
Biochemical Properties
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with several enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in metabolic pathways. For instance, the trifluoromethyl group in this compound enhances its binding affinity to certain proteins, thereby modulating their function .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in downstream effects on cell signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling and metabolism. In vivo studies have also demonstrated its potential long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic. These studies highlight the importance of dosage optimization for safe and effective use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, its interaction with oxidases can lead to the production of reactive oxygen species, which can further influence cellular metabolism and oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione involves the reaction of 5-(trifluoromethyl)-1,3-diazinane-2,4-dione with ammonia.", "Starting Materials": [ "5-(trifluoromethyl)-1,3-diazinane-2,4-dione", "Ammonia" ], "Reaction": [ "Add 5-(trifluoromethyl)-1,3-diazinane-2,4-dione to a reaction vessel", "Add ammonia to the reaction vessel", "Heat the reaction mixture to 100-120°C for 24 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with water and dry it under vacuum", "The resulting product is 6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione" ] } | |
Numéro CAS |
1221722-68-4 |
Formule moléculaire |
C5H4F3N3O2 |
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
6-amino-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)1-2(9)10-4(13)11-3(1)12/h(H4,9,10,11,12,13) |
Clé InChI |
FKDVQJRUQNEAGC-UHFFFAOYSA-N |
SMILES |
C1(C(NC(=O)NC1=O)N)C(F)(F)F |
SMILES canonique |
C1(=C(NC(=O)NC1=O)N)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


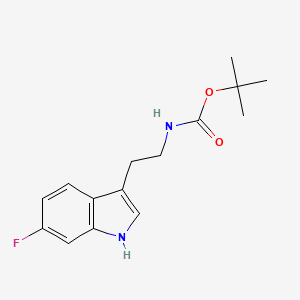
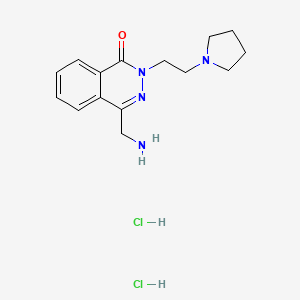
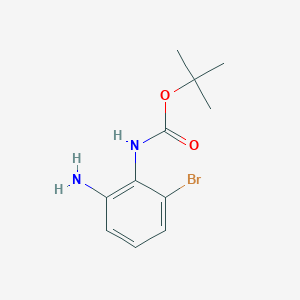
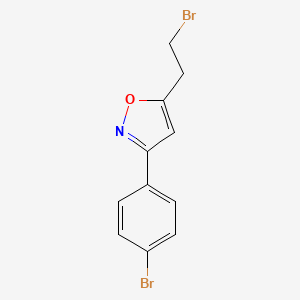
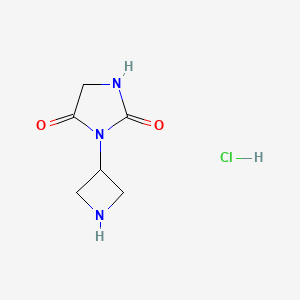
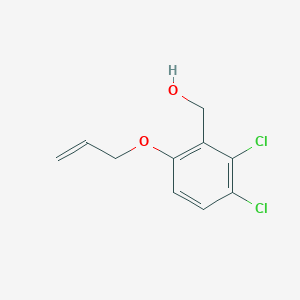
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)

